molecular formula C3H5NO B3342647 Nitrosocyclopropane CAS No. 28017-92-7

Nitrosocyclopropane

Cat. No. B3342647
CAS RN: 28017-92-7
M. Wt: 71.08 g/mol
InChI Key: KFBFBVWPLFNCTQ-UHFFFAOYSA-N
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Description

Nitrosocyclopropane is a chemical compound with the molecular formula C3H5NO . It belongs to the family of organic compounds known as cyclopropanes . Cyclopropanes are characterized by a cyclopropyl group, and the parent compound is cyclopropane (C3H6) .


Synthesis Analysis

The synthesis of Nitrosocyclopropane and other C-nitroso compounds involves a unique nitrogen-oxygen combination located next to a carbon backbone . This gives them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic, and radical species . The synthesis of cyclopropanes often involves the cyclization of 1,3-difunctional alkanes .


Molecular Structure Analysis

The molecular structure of Nitrosocyclopropane consists of a cyclopropyl group with a nitroso functional group . The average mass of Nitrosocyclopropane is 71.078 Da, and its monoisotopic mass is 71.037117 Da .


Chemical Reactions Analysis

C-nitroso compounds like Nitrosocyclopropane exhibit high reactivity towards nucleophilic, electrophilic, and radical species . This reactivity can be harnessed for developing versatile synthetic aminohydroxylation and/or hydroxylamination processes mainly through nitroso Diels–Alder, nitroso ene, and nitrosoaldol reactions .

Future Directions

The future directions in the study of Nitrosocyclopropane and other C-nitroso compounds involve the use of computational chemistry . This approach provides insights on intrinsic properties, reactivity, and mechanisms, and can guide chemists towards the best combination of reagents to achieve high selectivity and yield .

properties

IUPAC Name

nitrosocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c5-4-3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBFBVWPLFNCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492510
Record name Nitrosocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosocyclopropane

CAS RN

28017-92-7
Record name Nitrosocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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